molecular formula C20H23NO5S B2808336 6,7-dimethyl 5-(4-tert-butylphenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-87-3

6,7-dimethyl 5-(4-tert-butylphenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2808336
CAS No.: 337920-87-3
M. Wt: 389.47
InChI Key: QNIHNRPNVVZWQL-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[1,2-c][1,3]thiazole core with a 4-tert-butylphenyl substituent at position 5 and methyl ester groups at positions 6 and 7. The 2-oxo group contributes to its electronic profile, while the bulky tert-butyl group enhances lipophilicity and steric shielding .

Properties

IUPAC Name

dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S/c1-20(2,3)13-8-6-12(7-9-13)17-16(19(23)26-5)15(18(22)25-4)14-10-27(24)11-21(14)17/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIHNRPNVVZWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl 5-(4-tert-butylphenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced analytical techniques ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl 5-(4-tert-butylphenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6,7-dimethyl 5-(4-tert-butylphenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 6,7-dimethyl 5-(4-tert-butylphenyl)-2-oxo-1H,3H-2??-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 5

Compound Substituent at C5 Molecular Weight (g/mol) Key Properties
Target Compound 4-tert-Butylphenyl 347.39 High lipophilicity; steric bulk may enhance metabolic stability
Dimethyl 5-(4-Chlorophenyl)-...dicarboxylate 4-Chlorophenyl 351.80 Electron-withdrawing Cl increases polarity; potential for halogen bonding
Dimethyl 5-(3-Fluorophenyl)-...dicarboxylate 3-Fluorophenyl N/A Fluorine’s electronegativity alters electronic density; may improve bioavailability
Dimethyl 5-[4-(Trifluoromethyl)phenyl]-... 4-Trifluoromethylphenyl N/A Strong electron-withdrawing CF₃ group enhances stability and binding affinity

Analysis : The tert-butyl group in the target compound offers a balance between lipophilicity and steric protection, unlike electron-withdrawing groups (Cl, F, CF₃) in analogues, which may enhance solubility but reduce metabolic stability .

Substituent Variations at Position 3

Compound Substituent at C3 Yield (%) Notable Characteristics
Dimethyl 3-Isopropyl-5-phenyl-...dicarboxylate Isopropyl 36 Alkyl group increases hydrophobicity; moderate yield
Dimethyl 3-(p-Nitrophenyl)-...dicarboxylate p-Nitrophenyl 14 Strongly electron-withdrawing; may reduce reactivity in nucleophilic environments

Functional Group Modifications

Compound Functional Groups Biological Activity
Target Compound 2-Oxo, 6,7-dimethyl ester Antiproliferative effects (CRC cells)
Dimethyl 2,2-Dioxo-...dicarboxylate (13) 2,2-Dioxo Precursor for hydroxymethyl derivatives
Diethyl 8-Cyano-...tetrahydroimidazo[...] 8-Cyano, tetrahydroimidazo Not reported; structural complexity may limit applications

Analysis : The 2-oxo group in the target compound likely facilitates hydrogen bonding in biological targets, whereas dioxo analogues (e.g., compound 13) are more reactive but less stable .

Biological Activity

6,7-Dimethyl 5-(4-tert-butylphenyl)-2-oxo-1H,3H-2-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula: C20_{20}H23_{23}NO5_5S
  • Molar Mass: 389.47 g/mol
  • CAS Number: 337920-87-3

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to 6,7-dimethyl 5-(4-tert-butylphenyl)-2-oxo-1H,3H-2-pyrrolo[1,2-c][1,3]thiazole derivatives. The compound's structure suggests it may inhibit bacterial growth effectively.

Table 1: Antibacterial Activity Comparison

CompoundMIC (μg/mL)Target Bacteria
Control (Ciprofloxacin)2Staphylococcus aureus
Similar Derivative A3.12Staphylococcus aureus
Similar Derivative B12.5Escherichia coli
6,7-Dimethyl Compound Pending Pending

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit strong activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria like Escherichia coli .

Anticancer Activity

The anticancer potential of similar pyrrole-based compounds has been documented extensively. For instance, derivatives of pyrrole have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms.

Case Study: Anticancer Properties
A study investigated the antiproliferative effects of pyrrole derivatives on various cancer cell lines. The results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells.

Table 2: Antiproliferative Effects on Cancer Cell Lines

CompoundIC50_{50} (μM)Cancer Cell Line
Control (Doxorubicin)0.5MCF-7 (Breast Cancer)
Compound X1.5MCF-7
Compound Y3.0HeLa (Cervical Cancer)
6,7-Dimethyl Compound Pending Pending

The findings suggest that the structural features of these compounds may contribute to their ability to target cancer cells selectively .

The proposed mechanisms by which the compound exhibits its biological activities include:

  • Inhibition of Enzyme Activity: Compounds with similar structures often inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Antioxidant Properties: The presence of specific functional groups may confer antioxidant activity, reducing oxidative stress in cells.

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